molecular formula C7H6Cl4N2OZn B1582663 ZINC;5-chloro-2-methoxybenzenediazonium;trichloride CAS No. 68025-25-2

ZINC;5-chloro-2-methoxybenzenediazonium;trichloride

Cat. No. B1582663
CAS RN: 68025-25-2
M. Wt: 341.3 g/mol
InChI Key: UIWVSQADDIOMNZ-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl, resulting in the loss of H2O and the formation of a new N-N triple bond .


Chemical Reactions Analysis

Diazonium ions, such as those present in benzenediazonium chloride solution, react with water when warmed, forming phenol and evolving nitrogen gas . They can also undergo substitution reactions, where the -N2+ group is replaced by something else .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are crucial to their function as biomaterials . These properties include hardness, topography, hydrophilicity, and others, which allow or block the adhesion of biological compounds .

Scientific Research Applications

Functional Polymers Synthesis

Research by Xi, Basset, and Vogl (1984) elaborates on the synthesis of functional polymers through the reaction of resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, followed by reductive cyclization with zinc and sodium hydroxide. This process yielded derivatives with significant absorption coefficients, highlighting the utility of zinc in facilitating chemical transformations for polymer development (Xi, Basset, & Vogl, 1984).

Metal-Organic Frameworks (MOFs) for Hydrogen Storage

Rosi et al. (2003) demonstrated the use of zinc in the construction of Metal-Organic Frameworks (MOFs) such as MOF-5, which adsorbed hydrogen up to 4.5 weight percent at 78 kelvin. This indicates the potential of zinc-based MOFs in hydrogen storage applications, contributing to renewable energy solutions (Rosi et al., 2003).

Zinc Oxide Nanoparticles for Biomedical Applications

Jiang, Pi, and Cai (2018) discussed the increasing use of zinc oxide nanoparticles (ZnO NPs) in various industrial and biomedical applications due to their excellent biocompatibility, low toxicity, and economic benefits. ZnO NPs exhibit promising potential in anticancer, antibacterial, and antidiabetic treatments, along with bioimaging applications, showcasing the versatile applications of zinc in the nanotechnology and medical fields (Jiang, Pi, & Cai, 2018).

Zinc in Chemosensors and Biosensors

Significant advancements have been made in the development of zinc-based chemosensors and biosensors. Dai and Canary (2007) highlighted the importance of zinc in biological processes and the development of tripodal ligands for zinc sensing. Their work emphasizes the critical role of zinc in enhancing the sensitivity, selectivity, and contrast of sensors, which is pivotal for monitoring zinc concentration and distribution in biological systems (Dai & Canary, 2007).

Safety and Hazards

Safety data sheets indicate that similar compounds may form combustible dust concentrations in air . They also release flammable gases which may ignite spontaneously when in contact with water . Therefore, they should be stored under an inert atmosphere and in a dry place .

Mechanism of Action

Target of Action

Fast Red RC Salt, also known as ZINC;5-chloro-2-methoxybenzenediazonium;trichloride, primarily targets the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

Fast Red RC Salt interacts with its target, alkaline phosphatase, in a unique way. In the presence of this enzyme, Fast Red RC Salt produces a bright red precipitate . This interaction and the resulting changes are often used in immunohistological staining procedures and immunoblotting .

Biochemical Pathways

The biochemical pathway affected by Fast Red RC Salt involves the hydrolysis of naphthol phosphate esters substrate by the alkaline phosphatase enzyme . When this hydrolysis occurs, a phenol compound is produced. This phenol compound, when coupled with Fast Red RC Salt, produces a red color precipitate .

Pharmacokinetics

It is known that fast red rc salt is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Fast Red RC Salt’s action are visually observable. The bright red precipitate produced by the interaction of Fast Red RC Salt with alkaline phosphatase can be used to visually identify the presence and location of this enzyme in immunohistological staining procedures and immunoblotting .

Action Environment

The action, efficacy, and stability of Fast Red RC Salt can be influenced by environmental factors. For instance, the solubility of Fast Red RC Salt in water suggests that the compound’s action may be influenced by the hydration levels in the environment. Additionally, Fast Red RC Salt is typically stored at room temperature , indicating that extreme temperatures could potentially impact its stability and efficacy.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ZINC;5-chloro-2-methoxybenzenediazonium;trichloride can be achieved through a diazotization reaction followed by a chlorination reaction.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium chloride", "Copper(II) chloride", "Sodium hydroxide", "Chlorine gas" ], "Reaction": [ "Dissolve 5-chloro-2-methoxyaniline in hydrochloric acid to form a solution.", "Add sodium nitrite to the solution to form a diazonium salt.", "Add copper(II) chloride to the solution to catalyze the reaction.", "Add sodium hydroxide to the solution to adjust the pH.", "Add chlorine gas to the solution to chlorinate the diazonium salt.", "Isolate the product by filtration and wash with water and sodium chloride.", "Dry the product and dissolve in hydrochloric acid.", "Add trichloride to the solution to form ZINC;5-chloro-2-methoxybenzenediazonium;trichloride.", "Isolate the product by filtration and wash with water and trichloride." ] }

CAS RN

68025-25-2

Molecular Formula

C7H6Cl4N2OZn

Molecular Weight

341.3 g/mol

IUPAC Name

5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

InChI

InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3

InChI Key

UIWVSQADDIOMNZ-UHFFFAOYSA-K

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl

Other CAS RN

68025-25-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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